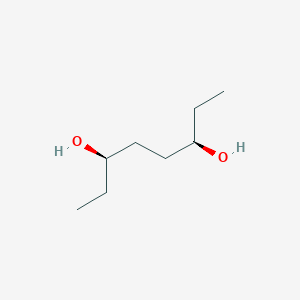

(3R,6R)-3,6-Octanediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R,6R)-octane-3,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-3-7(9)5-6-8(10)4-2/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKOQWWRTRBSGR-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(CC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](CC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370357 | |

| Record name | (3R,6R)-3,6-Octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129619-37-0 | |

| Record name | (3R,6R)-3,6-Octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of 3,6-Octanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Octanediol, a chiral diol, presents a foundational molecule in stereochemistry with significant implications for asymmetric synthesis and the development of pharmacologically active compounds. Its structure contains two stereocenters at the C3 and C6 positions, giving rise to three possible stereoisomers: a pair of enantiomers, (3R,6R)-3,6-octanediol and (3S,6S)-3,6-octanediol, and a meso compound, (3R,6S)-3,6-octanediol. The distinct spatial arrangement of the hydroxyl groups in each stereoisomer dictates its physical, chemical, and biological properties, making a thorough understanding of its stereochemistry and the methods for obtaining stereopure forms paramount for its application in research and drug development. This guide provides a comprehensive overview of the stereochemistry, absolute configuration, and methodologies for the synthesis and characterization of the stereoisomers of 3,6-octanediol.

Stereochemistry and Absolute Configuration

The absolute configuration of the stereocenters in 3,6-octanediol is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. For each stereocenter (C3 and C6), the four attached groups are ranked based on atomic number. The hydroxyl group (-OH) receives the highest priority, followed by the longer carbon chain, then the shorter carbon chain, and finally the hydrogen atom. The molecule is then oriented so that the lowest priority group (hydrogen) is pointing away from the viewer. If the sequence from the highest to the lowest priority of the remaining three groups is clockwise, the configuration is assigned as 'R' (rectus). If the sequence is counter-clockwise, it is assigned as 'S' (sinister).

The three stereoisomers of 3,6-octanediol are:

-

This compound: Both stereocenters have the R configuration.

-

(3S,6S)-3,6-Octanediol: Both stereocenters have the S configuration. This is the enantiomer of the (3R,6R) isomer.

-

(3R,6S)-3,6-Octanediol (meso): This diastereomer has opposite configurations at its two stereocenters. Due to a plane of symmetry, it is achiral and therefore not optically active.

The relationship between these stereoisomers is crucial. The (3R,6R) and (3S,6S) isomers are non-superimposable mirror images of each other (enantiomers) and thus exhibit identical physical properties except for their interaction with plane-polarized light. The meso isomer is a diastereomer of both the (3R,6R) and (3S,6S) isomers and has distinct physical properties.

Data Presentation

A summary of the available quantitative data for the stereoisomers of 3,6-octanediol is presented in the table below. Note that comprehensive experimental data, particularly for the meso form, is not extensively reported in the literature.

| Property | This compound | (3S,6S)-3,6-Octanediol | meso-(3R,6S)-3,6-Octanediol |

| Molecular Formula | C₈H₁₈O₂ | C₈H₁₈O₂ | C₈H₁₈O₂ |

| Molecular Weight | 146.23 g/mol [1][] | 146.23 g/mol [3][4] | 146.23 g/mol |

| CAS Number | 129619-37-0[1][] | 136705-66-3[3][4] | Not readily available |

| Melting Point | 49-53 °C[1] | Data not available | Data not available |

| Boiling Point | 240.8 ± 8.0 °C at 760 mmHg[] | Data not available | Data not available |

| Specific Rotation [α]D | -13° to -17° (c=1, Chloroform)[1] | Data not available | 0° (achiral) |

| ¹H NMR (CDCl₃, δ) | Data not readily available in literature | Data not readily available in literature | Data not readily available in literature |

| ¹³C NMR (CDCl₃, δ) | Data not readily available in literature | Data not readily available in literature | Data not readily available in literature |

Experimental Protocols

The synthesis of stereopure 3,6-octanediol isomers can be achieved through stereoselective synthesis or by resolution of a racemic mixture.

Stereoselective Synthesis

1. Asymmetric Hydrogenation of 3,6-Octanedione for (3S,6S)-3,6-Octanediol

This method involves the stereoselective reduction of the prochiral diketone, 3,6-octanedione, using a chiral catalyst, such as a Ruthenium-BINAP complex.[5][6][7]

-

Reaction Setup: In a high-pressure autoclave, a solution of 3,6-octanedione in a suitable solvent like methanol or ethanol is prepared.

-

Catalyst Addition: A catalytic amount of a chiral ruthenium catalyst, for example, Ru(OAc)₂[(S)-BINAP], is added under an inert atmosphere (e.g., argon).

-

Hydrogenation: The autoclave is pressurized with hydrogen gas (typically 4-100 atm) and the reaction mixture is stirred at a controlled temperature (e.g., 25-100 °C) for a specified duration (e.g., 12-48 hours).[5][7]

-

Workup: After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure. The crude product is then purified.

-

Purification: Purification is typically achieved by column chromatography on silica gel to yield the enantiomerically enriched (3S,6S)-3,6-octanediol. The enantiomeric excess can be determined by chiral HPLC or by analysis of a chiral derivative using NMR.

2. Syn-dihydroxylation of cis-3-Hexene for meso-3,6-Octanediol

The meso isomer can be synthesized through the syn-dihydroxylation of a cis-alkene, such as cis-3-hexene, which can be prepared by the partial hydrogenation of 3-hexyne using Lindlar's catalyst.[8][9][10]

-

Reaction Setup: In a round-bottom flask, cis-3-hexene is dissolved in a mixture of acetone and water.

-

Reagent Addition: A catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of a co-oxidant, such as N-methylmorpholine N-oxide (NMO), are added to the solution.[10]

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the addition of a reducing agent like sodium bisulfite. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography or recrystallization to afford pure meso-3,6-octanediol.

Chiral Resolution

Enzymatic Kinetic Resolution of Racemic 3,6-Octanediol

This method utilizes the stereoselectivity of an enzyme, such as a lipase, to preferentially acylate one enantiomer of the racemic diol, allowing for the separation of the unreacted enantiomer and the acylated product. Lipases from Pseudomonas cepacia and Candida antarctica are commonly employed for such resolutions.[11][12][13]

-

Reaction Setup: Racemic 3,6-octanediol is dissolved in an organic solvent (e.g., toluene, hexane).

-

Enzyme and Acyl Donor Addition: A lipase, such as Pseudomonas cepacia lipase (PCL), and an acyl donor, like vinyl acetate, are added to the solution.[11][12]

-

Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and the progress is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.

-

Workup: Once the desired conversion (typically around 50% for optimal resolution) is reached, the enzyme is filtered off. The filtrate is then concentrated under reduced pressure.

-

Separation and Purification: The unreacted enantiomer of 3,6-octanediol and the acylated enantiomer are separated by column chromatography. The acylated enantiomer can then be hydrolyzed back to the diol to obtain the other pure enantiomer.

Mandatory Visualization

References

- 1. chemimpex.com [chemimpex.com]

- 3. (3S,6S)-3,6-Octanediol | 136705-66-3 | Benchchem [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ethz.ch [ethz.ch]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Show how you would accomplish the following conversions. c. trans... | Study Prep in Pearson+ [pearson.com]

- 9. Question What reagent or reaction sequence would convert trans-3-hexene t.. [askfilo.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. lib3.dss.go.th [lib3.dss.go.th]

- 12. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]

- 13. re.public.polimi.it [re.public.polimi.it]

Spectroscopic Analysis of (3R,6R)-3,6-Octanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of predicted and expected spectroscopic data for the chiral molecule (3R,6R)-3,6-Octanediol. Due to the limited availability of specific experimental spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR) data, typical Infrared (IR) absorption bands for secondary alcohols, and an expected fragmentation pattern for Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also included to assist researchers in their laboratory work.

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, characteristic IR absorption bands, and expected major mass spectral fragments for this compound.

It is critical to note that the NMR data presented here are predicted by computational algorithms and have not been experimentally verified. Actual experimental values may differ.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H1, H8 | 0.94 | Triplet |

| H2, H7 | 1.45 | Multiplet |

| H4, H5 | 1.55 | Multiplet |

| H3, H6 | 3.65 | Multiplet |

| OH | Variable | Singlet (broad) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1, C8 | 10.1 |

| C2, C7 | 30.5 |

| C4, C5 | 39.0 |

| C3, C6 | 72.5 |

Infrared (IR) Spectroscopy

As a secondary alcohol, this compound is expected to exhibit characteristic absorption bands in its IR spectrum.

Table 3: Typical IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Description |

| O-H Stretch | 3500 - 3200 | Strong, Broad | Hydrogen-bonded hydroxyl group. |

| C-H Stretch | 3000 - 2850 | Strong | Aliphatic C-H bonds. |

| C-O Stretch | 1150 - 1075 | Strong | Secondary alcohol C-O bond.[1] |

Mass Spectrometry (MS)

The mass spectrum of this compound, with a molecular weight of 146.23 g/mol , is expected to show fragmentation patterns typical for alcohols.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Notes |

| 146 | [C₈H₁₈O₂]⁺ | Molecular ion (M⁺), may be weak or absent. |

| 128 | [M - H₂O]⁺ | Loss of a water molecule. |

| 117 | [M - C₂H₅]⁺ | Alpha-cleavage, loss of an ethyl radical. |

| 87 | [M - C₄H₉O]⁺ | Cleavage of the C4-C5 bond. |

| 73 | [CH(OH)CH₂CH₃]⁺ | Alpha-cleavage fragment. |

| 59 | [CH(OH)CH₂CH₃]⁺ | Alpha-cleavage fragment. |

| 45 | [CH(OH)CH₃]⁺ | Further fragmentation. |

Experimental Protocols

The following sections detail generalized methodologies for acquiring NMR, IR, and MS spectra for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the acquisition of an FTIR spectrum for a solid sample using the thin solid film method.[2]

-

Sample Preparation:

-

Place a small amount (a few milligrams) of solid this compound into a clean vial or test tube.[2]

-

Add a few drops of a volatile solvent in which the compound is soluble (e.g., methylene chloride or acetone) to dissolve the solid.[2]

-

Using a pipette, apply a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2]

-

Allow the solvent to completely evaporate, leaving a thin, even film of the solid sample on the plate.[2]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

-

Mass Spectrometry (MS)

This protocol outlines the general procedure for obtaining an electron ionization (EI) mass spectrum.

-

Sample Introduction:

-

For a volatile solid, a direct insertion probe can be used.

-

Place a small amount of the sample into a capillary tube at the end of the probe.

-

Insert the probe into the ion source of the mass spectrometer.

-

Gently heat the probe to volatilize the sample into the ion source.

-

-

Ionization and Mass Analysis:

-

In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

An electron multiplier or other detector records the abundance of ions at each m/z value.

-

The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Analyze the fragmentation pattern to deduce structural information.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

(3R,6R)-3,6-Octanediol Stereoisomers: A Technical Overview of a Chiral Building Block with Unexplored Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,6R)-3,6-Octanediol and its stereoisomers—(3S,6S)-3,6-octanediol and the meso compound (3R,6S)-3,6-octanediol—are chiral molecules with potential applications in the pharmaceutical and cosmetic industries. While extensively utilized as a chiral building block in asymmetric synthesis, a comprehensive review of the direct biological activities of these specific stereoisomers reveals a significant gap in the scientific literature. This technical guide synthesizes the currently available information on 3,6-octanediol stereoisomers, focusing on their chemical properties and established applications. It also addresses the lack of specific quantitative data on their biological effects and outlines hypothetical experimental workflows for future research into their potential pharmacological activities. The critical role of stereochemistry in determining the biological activity of chiral molecules is a central theme, underscoring the necessity for distinct evaluations of each stereoisomer.

Introduction

Chirality is a fundamental property in drug discovery and development, as the stereoisomers of a molecule can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.[1] this compound is a chiral diol that, along with its other stereoisomers, has found utility as a versatile precursor in the synthesis of more complex chiral molecules.[2] Its defined stereochemistry makes it a valuable component for creating enantiomerically pure compounds, which is crucial for optimizing therapeutic efficacy and minimizing adverse effects.[3]

Despite its application in synthesis, there is a notable absence of publicly available data on the specific biological activities of the (3R,6R), (3S,6S), and meso stereoisomers of 3,6-octanediol. This guide aims to provide a clear overview of what is known and to highlight the areas where further research is critically needed.

Chemical Properties and Established Applications

The primary application of this compound and its stereoisomers is as a chiral building block in organic synthesis. Its two stereocenters and hydroxyl functional groups allow for the construction of complex molecules with high stereospecificity.

Beyond its role in synthesis, this compound is also used in other industries:

-

Cosmetic Formulations: It serves as a moisturizing and skin-conditioning agent, valued for its ability to enhance skin hydration and texture.[4]

-

Pharmaceutical Applications: It can be used as an excipient in drug formulations to improve the stability and solubility of active pharmaceutical ingredients.[4]

Table 1: General Properties of 3,6-Octanediol Stereoisomers

| Property | This compound | (3S,6S)-3,6-Octanediol | (3R,6S)-3,6-Octanediol (meso) |

| Molecular Formula | C₈H₁₈O₂ | C₈H₁₈O₂ | C₈H₁₈O₂ |

| Molecular Weight | 146.23 g/mol | 146.23 g/mol | 146.23 g/mol |

| CAS Number | 129619-37-0[5] | 136705-66-3 | Not readily available |

| Known Applications | Chiral building block, cosmetic ingredient, pharmaceutical excipient[4] | Chiral building block | Not widely documented |

Biological Activity: A Knowledge Gap

A thorough search of scientific databases and patent literature reveals a significant lack of specific quantitative data regarding the biological activity of any of the 3,6-octanediol stereoisomers. While general principles of stereochemistry suggest that each isomer is likely to have a unique biological profile, experimental evidence to support this for 3,6-octanediol is absent.[6][7][8]

Studies on other short-chain aliphatic diols have indicated potential antimicrobial properties, with efficacy often dependent on the chain length and the position of the hydroxyl groups.[9] For instance, 1,2-diols have been shown to be more effective antimicrobial agents than 1,3-diols.[9] This suggests that the 3,6-positioning in octanediol might confer specific, yet uncharacterized, biological effects.

Hypothetical Experimental Workflows for Biological Characterization

To address the current knowledge gap, a systematic evaluation of the biological activity of each 3,6-octanediol stereoisomer is required. The following diagrams illustrate potential experimental workflows for assessing key biological activities.

The Importance of Stereochemistry in Biological Activity

It is well-established that stereoisomers can interact differently with chiral biological targets such as enzymes and receptors. One enantiomer may elicit a desired therapeutic effect, while the other may be inactive or even cause toxicity.[1] Therefore, the evaluation of the biological activity of any chiral compound must involve the separate testing of each pure stereoisomer.

Conclusion and Future Directions

This compound and its stereoisomers are valuable chiral building blocks with established applications in the chemical and cosmetic industries. However, a significant gap exists in the understanding of their specific biological activities. The principles of stereochemistry strongly suggest that each isomer will have a unique interaction with biological systems. Future research should focus on the systematic in vitro and in vivo evaluation of the antimicrobial, anti-inflammatory, and enzyme inhibitory potential of each pure stereoisomer. Such studies are essential to unlock the potential of these molecules as novel therapeutic agents or to better understand their safety profiles in existing applications. The experimental workflows proposed in this guide provide a roadmap for initiating this critical area of research.

References

- 1. longdom.org [longdom.org]

- 2. This compound | Enzymaster [enzymaster.de]

- 3. [Preparations and biological properties of chiral compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C8H18O2 | CID 2734541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ijirset.com [ijirset.com]

- 9. researchgate.net [researchgate.net]

(3R,6R)-3,6-Octanediol: A C2-Symmetric Chiral Building Block for Asymmetric Synthesis

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

(3R,6R)-3,6-Octanediol is a versatile C2-symmetric chiral diol that serves as a valuable building block in asymmetric synthesis. Its stereochemically defined structure makes it an ideal starting material for the preparation of chiral ligands, auxiliaries, and complex molecular targets with high enantiopurity. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on detailed experimental protocols and quantitative data.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈O₂ | [1][2] |

| Molecular Weight | 146.23 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder/needle-like crystals | [3][4] |

| Melting Point | 49-53 °C | [1][3] |

| Boiling Point | 240.8 ± 8.0 °C at 760 mmHg | [3] |

| Density | 0.935 ± 0.06 g/cm³ | [3] |

| Optical Rotation | [α]²⁰/D = -13° to -17° (c=1 in Chloroform) | [1] |

| Purity | ≥95% to >99% | [3][5] |

| CAS Number | 129619-37-0 | [1][2][3][4][5] |

Synthesis of this compound

The enantiomerically pure this compound can be synthesized via the stereoselective reduction of the corresponding diketone, 3,6-octanedione. Biocatalytic methods, particularly using dehydrogenase enzymes from microorganisms like Saccharomyces cerevisiae, offer a highly efficient and enantioselective route to this chiral diol.[6]

Key Synthesis Concept: Biocatalytic Reduction

The synthesis leverages the enzymatic machinery of baker's yeast (Saccharomyces cerevisiae), which contains butanediol dehydrogenase (Bdh1p) and other alcohol dehydrogenases.[6] These enzymes stereoselectively reduce the carbonyl groups of 3,6-octanedione to the corresponding (R,R)-diol. The process requires a cofactor, typically NADH, which is regenerated in situ by the yeast's metabolic processes, often facilitated by the addition of a co-substrate like glucose or formate.[6]

Detailed Experimental Protocol: Enzymatic Reduction of 3,6-Octanedione

This protocol is adapted from the methodology described for the synthesis of other vicinal (R,R)-diols using Saccharomyces cerevisiae butanediol dehydrogenase.[6]

Materials:

-

3,6-Octanedione

-

Saccharomyces cerevisiae (Baker's yeast)

-

Glucose

-

Yeast extract

-

Peptone

-

Sodium phosphate buffer (pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Shaking incubator

-

Centrifuge

-

Reaction vessel (e.g., Erlenmeyer flask)

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

Procedure:

-

Yeast Culture Preparation:

-

Prepare a YPD medium (1% yeast extract, 2% peptone, 2% glucose).

-

Inoculate the medium with Saccharomyces cerevisiae.

-

Incubate at 30°C with shaking (200 rpm) for 48 hours.

-

Harvest the cells by centrifugation (e.g., 5000 rpm for 10 minutes).

-

Wash the cell pellet with sterile phosphate buffer (pH 7.0) and centrifuge again. Resuspend the washed cells in the same buffer.

-

-

Biocatalytic Reduction:

-

In a reaction vessel, prepare a solution of 3,6-octanedione (e.g., 50 mM) in phosphate buffer (pH 7.0).

-

Add the prepared yeast cell suspension to the reaction mixture.

-

Add a co-substrate for cofactor regeneration (e.g., glucose, 2%).

-

Incubate the reaction mixture at 30°C with gentle stirring.

-

Monitor the reaction progress by TLC or GC analysis.

-

-

Work-up and Purification:

-

Once the reaction is complete, centrifuge the mixture to remove the yeast cells.

-

Extract the supernatant with ethyl acetate (3 x volume).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.

-

Expected Results:

-

Yield: Moderate to good (typically 50-80%, dependent on specific yeast strain and conditions).

-

Enantiomeric Excess (ee): >99% for the (3R,6R)-enantiomer.

Application in the Synthesis of Chiral Phosphine Ligands

This compound is an excellent precursor for the synthesis of C2-symmetric chiral diphosphine ligands. These ligands are highly valuable in transition-metal-catalyzed asymmetric reactions, such as hydrogenation, hydroformylation, and allylic alkylation.

General Synthetic Strategy

The synthesis of a chiral diphosphine ligand from this compound typically involves a three-step sequence:

-

Activation of the Hydroxyl Groups: The diol is first converted into a more reactive derivative, such as a ditosylate or ditriflate, by reaction with the corresponding sulfonyl chloride in the presence of a base.

-

Phosphination: The activated diol is then reacted with a phosphine source, such as a secondary phosphine or a metal phosphide, to introduce the phosphorus moieties.

-

Reduction (if necessary): If the phosphination step yields phosphine oxides, a subsequent reduction step is required to obtain the desired phosphine ligand.

Detailed Experimental Protocol: Synthesis of a Chiral Diphosphine Ligand

This protocol is a representative example adapted from general procedures for the synthesis of chiral diphosphine ligands from chiral diols.

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Diphenylphosphine oxide

-

Potassium tert-butoxide

-

Toluene

-

Trichlorosilane (HSiCl₃)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Methanol

Equipment:

-

Schlenk line or glovebox for handling air-sensitive reagents

-

Round-bottom flasks

-

Magnetic stirrer

-

Standard glassware for organic synthesis

Procedure:

-

Synthesis of (3R,6R)-3,6-Octanediyl bis(4-toluenesulfonate):

-

Dissolve this compound (1.0 eq) in pyridine at 0°C.

-

Slowly add p-toluenesulfonyl chloride (2.2 eq).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Pour the mixture into ice-water and extract with dichloromethane.

-

Wash the organic layer with cold HCl (1M) and brine, then dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure and purify by recrystallization or column chromatography.

-

-

Synthesis of the Chiral Diphosphine Oxide:

-

Under an inert atmosphere, dissolve diphenylphosphine oxide (2.2 eq) in dry toluene.

-

Add potassium tert-butoxide (2.2 eq) and stir at room temperature for 1 hour.

-

Add a solution of the ditosylate (1.0 eq) in dry toluene.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract with dichloromethane, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography.

-

-

Reduction to the Chiral Diphosphine Ligand:

-

Under an inert atmosphere, dissolve the chiral diphosphine oxide (1.0 eq) and triethylamine (excess) in dry toluene.

-

Cool the solution to 0°C and slowly add trichlorosilane (excess).

-

Stir the reaction at room temperature until completion (monitored by ³¹P NMR).

-

Carefully quench the reaction with degassed methanol at 0°C.

-

Concentrate the mixture and purify the resulting chiral diphosphine ligand by recrystallization or column chromatography under inert conditions.

-

Quantitative Data for a Representative Chiral Diphosphine Ligand Synthesis:

Table 2: Yields and Stereoselectivity for a Representative Chiral Diphosphine Ligand Synthesis

| Step | Product | Yield (%) | Stereochemical Purity |

| 1 | Ditosylate | 85-95 | >99% (retains stereochemistry) |

| 2 | Diphosphine Oxide | 70-85 | >99% (retains stereochemistry) |

| 3 | Diphosphine Ligand | 80-95 | >99% (retains stereochemistry) |

Conclusion

This compound is a highly valuable and versatile chiral building block in asymmetric synthesis. Its ready accessibility through efficient biocatalytic methods and its C2-symmetric nature make it an ideal starting material for the synthesis of chiral ligands and other complex molecules. The detailed protocols provided in this guide offer a practical framework for researchers to utilize this important chiral synthon in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Efficient stereoselective synthesis of chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand and applications in FeII-catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (3R,6R)-3,6-Octanediol for Researchers and Drug Development Professionals

(3R,6R)-3,6-Octanediol , a chiral diol of significant interest in stereoselective synthesis, serves as a versatile building block and a precursor to chiral ligands and auxiliaries. This guide provides a comprehensive overview of its chemical identity, physical properties, and a detailed experimental protocol for its application in asymmetric catalysis.

Chemical Identity and Properties

This compound is a C8-alkane substituted by hydroxy groups at positions 3 and 6 with (R,R) stereochemistry. Its unique three-dimensional structure is pivotal to its function in inducing chirality in chemical transformations.

Synonyms and Identifiers:

The compound is known by several names in the chemical literature and commercial catalogs. Establishing a clear identification is the first step in any research endeavor.

| Identifier Type | Value |

| CAS Number | 129619-37-0[][2][3][4] |

| IUPAC Name | (3R,6R)-octane-3,6-diol[][3] |

| Synonyms | (3R,6R)-3,6-Dihydroxyoctane[2], (3R,6R)-(-)-3,6-Octanediol[] |

| Molecular Formula | C₈H₁₈O₂[][2][4] |

| MDL Number | MFCD01631087[2][5] |

| PubChem CID | 2734541[3] |

Physicochemical Properties:

A summary of the key physical and chemical properties of this compound is presented below, offering a quick reference for experimental planning.

| Property | Value | Source |

| Molecular Weight | 146.23 g/mol | [][2][4] |

| Appearance | White to off-white crystalline powder or solid | [][2][5] |

| Melting Point | 49-53 °C | [2][5] |

| Boiling Point | 240.8 ± 8.0 °C at 760 mmHg | [] |

| Purity | ≥96% (GC) | [2] |

| Optical Rotation | [α]²⁰/D = -13° to -17° (c=1 in Chloroform) | [2] |

| Storage | Room temperature or 2-8°C under inert gas | [][2] |

Applications in Asymmetric Synthesis

This compound is primarily utilized as a chiral building block in the synthesis of more complex chiral molecules.[5] Its C2 symmetry and stereodefined hydroxyl groups make it an excellent starting material for the preparation of chiral ligands for asymmetric catalysis. These ligands can coordinate with metal centers to create catalysts that facilitate enantioselective transformations, yielding products with high optical purity. Such enantiomerically pure compounds are crucial in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dependent on a single enantiomer.

Experimental Protocol: Synthesis of a Chiral Ligand and Application in Asymmetric Aldol Reaction

While a specific detailed protocol for the synthesis of a ligand directly from this compound was not found in the immediate search results, a general workflow for the synthesis of chiral diols and their application in asymmetric reactions can be extrapolated from related literature. The following represents a plausible experimental workflow for the utilization of a chiral diol, such as this compound, as a precursor to a chiral catalyst for an asymmetric aldol reaction.

Objective: To synthesize a chiral ligand from this compound and subsequently use it to catalyze an enantioselective aldol reaction.

Materials:

-

This compound

-

Appropriate reagents for ligand synthesis (e.g., a phosphorus halide for phosphine ligand synthesis)

-

Metal precursor (e.g., a copper(II) salt)

-

Aldehyde substrate

-

Nucleophile (e.g., a silyl enol ether)

-

Anhydrous solvents (e.g., Toluene, THF)

-

Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Methodology:

Step 1: Synthesis of the Chiral Ligand (General Procedure)

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in an appropriate anhydrous solvent.

-

Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C).

-

Slowly add the reagent for ligand formation (e.g., a solution of a phosphorus halide in the same solvent).

-

Allow the reaction to stir for a specified period, monitoring its progress by a suitable analytical technique (e.g., Thin Layer Chromatography or NMR spectroscopy).

-

Upon completion, quench the reaction appropriately (e.g., by the addition of a saturated aqueous solution of sodium bicarbonate).

-

Extract the product into an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude ligand by column chromatography on silica gel.

Step 2: Formation of the Chiral Catalyst

-

In a separate flame-dried flask under an inert atmosphere, dissolve the synthesized chiral ligand and the metal precursor in an anhydrous solvent.

-

Stir the mixture at room temperature or with gentle heating to facilitate the formation of the metal-ligand complex.

-

The formation of the catalyst can be monitored by a color change or other spectroscopic methods. The catalyst is often used in situ without isolation.

Step 3: Asymmetric Aldol Reaction

-

In the flask containing the chiral catalyst, cool the solution to the desired reaction temperature.

-

Add the aldehyde substrate to the catalyst solution.

-

Slowly add the nucleophile (e.g., silyl enol ether) to the reaction mixture.

-

Allow the reaction to proceed for the necessary time, monitoring for the consumption of the starting materials.

-

Once the reaction is complete, quench it by adding a suitable reagent (e.g., water or a mild acid).

-

Perform a standard aqueous work-up to isolate the crude product.

-

Purify the product by column chromatography.

-

Determine the enantiomeric excess of the product using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a chiral catalyst from this compound and its application in an asymmetric aldol reaction.

This in-depth guide provides researchers and drug development professionals with the foundational knowledge of this compound's properties and a practical framework for its application in asymmetric synthesis. The provided experimental workflow, while general, outlines the key steps and considerations for utilizing this valuable chiral building block in the development of enantiomerically pure molecules.

References

The Ubiquitous Chiral 1,3-Diol: A Technical Guide to its Natural Occurrence and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Chiral 1,3-diols are pivotal structural motifs found in a vast array of natural products and are crucial building blocks in the synthesis of numerous pharmaceuticals. Their stereochemistry often dictates biological activity, making the enantioselective synthesis and understanding of their natural origins a significant area of research. This technical guide provides an in-depth exploration of the natural occurrence and biosynthesis of these valuable chiral molecules, supplemented with detailed experimental protocols and quantitative data.

Natural Occurrence of Chiral 1,3-Diols

Chiral 1,3-diol moieties are prevalent in a wide range of natural products, from simple linear molecules to complex macrocycles, originating from diverse biological sources including plants, fungi, bacteria, and marine organisms.

In Plants

Plants produce a variety of secondary metabolites containing the 1,3-diol structure. A notable example is Cannabigerol (CBG) , a non-psychoactive cannabinoid found in the plant genus Cannabis.[1] The biosynthesis of these plant-derived diols often involves polyketide synthase (PKS) pathways or modifications of terpenoid precursors.

In Microorganisms

Microorganisms, particularly fungi and bacteria, are prolific producers of polyketides, a large class of secondary metabolites that frequently feature chiral 1,3-diol units.[2][3] These compounds often exhibit potent biological activities, including antimicrobial and anticancer properties. A specific example is 4-methyl-5-pentylbenzene-1,3-diol (MPBD) , a differentiation regulating factor produced by the social amoeba Dictyostelium discoideum.[4]

In Marine Organisms

The marine environment is a rich source of unique and structurally complex natural products, many of which contain the 1,3-diol functionality.[4][5][6] Marine invertebrates, such as sponges and tunicates, often harbor symbiotic microorganisms that are the true producers of these bioactive compounds.[6] These polyketide-derived macrolides and other lipids can possess a range of bioactivities, making them attractive targets for drug discovery.

Biosynthesis of Chiral 1,3-Diols

The biosynthesis of chiral 1,3-diols in nature is primarily achieved through two main routes: the stereoselective reduction of a β-hydroxy ketone precursor or as an integral part of the polyketide synthesis pathway.

Stereoselective Reduction of β-Hydroxy Ketones

Many organisms possess a suite of reductase enzymes, such as alcohol dehydrogenases and ketoreductases, that can reduce the carbonyl group of a β-hydroxy ketone with high stereoselectivity.[7][8][9][10] This enzymatic reduction is a key step in the biosynthesis of many natural products and is also widely exploited for the biotechnological production of chiral diols. Baker's yeast (Saccharomyces cerevisiae), for instance, is well-known for its ability to perform such reductions.[7][8][10]

Polyketide Synthase (PKS) Pathways

In the biosynthesis of polyketides, the 1,3-diol moiety is often formed through the programmed action of ketoreductase (KR) domains within the modular polyketide synthase enzyme complex.[2][3] Following the condensation of an extender unit (malonyl-CoA or methylmalonyl-CoA) to the growing polyketide chain, which results in a β-keto group, the KR domain can stereospecifically reduce this ketone to a hydroxyl group. Subsequent cycles of extension and reduction can lead to the formation of repeating 1,3-diol units within the final polyketide structure.

Below is a diagram illustrating a simplified polyketide biosynthesis pathway leading to the formation of a 1,3-diol moiety.

Quantitative Data

The yield and enantiomeric excess (ee) of chiral 1,3-diols vary significantly depending on the source and the method of production. The following tables summarize some of the reported quantitative data.

Table 1: Natural Occurrence and Biosynthesis of Chiral 1,3-Diols

| Compound | Natural Source | Organism | Biosynthetic Pathway | Enantiomeric Excess (ee) | Reference |

| 4-methyl-5-pentylbenzene-1,3-diol (MPBD) | Social Amoeba | Dictyostelium discoideum | Polyketide Synthase (PKS) | Not Reported | [4] |

| Cannabigerol (CBG) | Cannabis | Cannabis sativa | Terpenoid/Polyketide | Not Applicable (achiral precursor) | [1] |

| Various Polyketides | Marine Sponges | Symbiotic Bacteria/Fungi | Polyketide Synthase (PKS) | Often high, but varies | [2][5] |

Table 2: Biocatalytic Synthesis of Chiral 1,3-Diols

| Substrate | Biocatalyst | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| β-Hydroxy Ketones | Baker's Yeast (S. cerevisiae) | syn- and anti-1,3-Diols | High | >99 | [7][11] |

| α-Substituted-β-hydroxy ketones | Ketoreductases | 2-Substituted-1,3-diols | High | >99 | [7] |

| Ethyl acetoacetate | Genetically Engineered Baker's Yeast | Ethyl (S)-3-hydroxybutanoate | High | >99 | [8][10] |

Experimental Protocols

Protocol for Stereoselective Reduction of a β-Hydroxy Ketone using Baker's Yeast

This protocol is a general guideline for the biocatalytic reduction of a β-hydroxy ketone to a chiral 1,3-diol using commercially available baker's yeast.

Materials:

-

β-Hydroxy ketone substrate

-

Active dry baker's yeast (Saccharomyces cerevisiae)

-

Sucrose

-

Tap water

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In an Erlenmeyer flask, dissolve sucrose in warm tap water (approximately 30-35°C) to make a 5-10% (w/v) solution.

-

Add active dry baker's yeast to the sucrose solution (e.g., 20 g of yeast per 200 mL of solution) and stir gently for 30-60 minutes to activate the yeast.

-

Dissolve the β-hydroxy ketone substrate in a minimal amount of ethanol or DMSO (to aid solubility) and add it to the fermenting yeast culture. The substrate concentration should typically be in the range of 1-5 g/L.

-

Seal the flask with a cotton plug or a fermentation lock to allow for CO2 release while preventing contamination.

-

Stir the reaction mixture at room temperature (25-30°C) for 24-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, add celite or diatomaceous earth to the mixture to aid in the filtration of the yeast cells.

-

Filter the mixture through a pad of celite in a Buchner funnel. Wash the filter cake with water and then with ethyl acetate.

-

Combine the filtrates and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude 1,3-diol product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

General Protocol for Isolation and Purification of a 1,3-Diol-Containing Natural Product from a Microbial Fermentation Broth

This protocol outlines the general steps for extracting and purifying a polyketide-derived 1,3-diol from a liquid culture of a producing microorganism.

Materials:

-

Fermentation broth containing the target natural product

-

Centrifuge and centrifuge bottles

-

Ethyl acetate or other suitable organic solvent for extraction

-

Separatory funnel

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18 for reversed-phase)

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, acetonitrile, water)

Procedure:

-

Harvesting and Extraction:

-

Separate the microbial biomass from the fermentation broth by centrifugation (e.g., 8000 rpm for 20 minutes).

-

The target compound may be intracellular or extracellular. For extracellular compounds, proceed with the supernatant. For intracellular compounds, the cell pellet needs to be extracted (e.g., with methanol or acetone).

-

Extract the supernatant (or cell extract) with an equal volume of ethyl acetate three times in a separatory funnel.

-

-

Concentration and Preliminary Fractionation:

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Chromatographic Purification:

-

Subject the crude extract to silica gel column chromatography. Elute with a stepwise gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).[12][13]

-

Collect fractions and analyze them by TLC to identify those containing the target compound.

-

Combine the fractions containing the desired compound and concentrate them.

-

-

High-Resolution Purification:

-

For final purification, subject the enriched fraction to preparative HPLC.[14] A reversed-phase C18 column is commonly used for polyketides, with a mobile phase gradient of acetonitrile and water.

-

Collect the peak corresponding to the pure 1,3-diol and concentrate the solvent to obtain the purified natural product.

-

-

Structure Elucidation and Stereochemical Analysis:

-

Confirm the structure of the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[15][16]

-

Determine the enantiomeric excess and absolute configuration using chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.[17]

-

The following diagram illustrates a typical experimental workflow for the isolation and purification of a natural product.

Conclusion

Chiral 1,3-diols represent a fundamentally important class of molecules with significant implications for the pharmaceutical and biotechnology industries. Their widespread natural occurrence and the elegance of their biosynthetic pathways provide a rich field of study. A thorough understanding of their natural sources and the enzymatic machinery responsible for their creation is essential for the development of novel biocatalytic methods for their synthesis and for the discovery of new, biologically active natural products. The protocols and data presented in this guide offer a solid foundation for researchers and professionals engaged in the exploration and application of these valuable chiral building blocks.

References

- 1. Cannabigerol - Wikipedia [en.wikipedia.org]

- 2. surface.syr.edu [surface.syr.edu]

- 3. Application of Synthetic Biology to the Biosynthesis of Polyketides - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]

- 4. mdpi.com [mdpi.com]

- 5. ijpsr.com [ijpsr.com]

- 6. Biomaterials and Bioactive Natural Products from Marine Invertebrates: From Basic Research to Innovative Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. users.ox.ac.uk [users.ox.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Baker's Yeast Reduction of β‐Hydroxy Ketones | Semantic Scholar [semanticscholar.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Isolation and Purification of natural products by using chromatography, Dr.U.Srinivasa, Professor and Head, Srinivas college of pharmacy, Mangalore | PPT [slideshare.net]

- 14. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Molecular Structure and Formula of (3R,6R)-octane-3,6-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Formula

(3R,6R)-octane-3,6-diol is a saturated diol with an eight-carbon backbone. The hydroxyl groups are located at the 3rd and 6th carbon positions, with both stereocenters possessing an 'R' configuration. This specific stereochemistry imparts C2 symmetry to the molecule.

Molecular Formula: C₈H₁₈O₂[1][2][3]

IUPAC Name: (3R,6R)-octane-3,6-diol[1]

Canonical SMILES: CC--INVALID-LINK--O">C@HO[1]

InChI: InChI=1S/C8H18O2/c1-3-7(9)5-6-8(10)4-2/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1[1]

Molecular Weight: 146.23 g/mol [1][3][4]

The C2 symmetry of (3R,6R)-octane-3,6-diol is a critical feature, often exploited in asymmetric catalysis where the chiral ligand can effectively control the stereochemical outcome of a reaction.

References

A Technical Guide to Hydrogen Bonding in (3R,6R)-3,6-Octanediol: Implications for Research and Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the principles and implications of hydrogen bonding in the chiral diol, (3R,6R)-3,6-Octanediol. By leveraging established spectroscopic and computational methodologies, this document elucidates the structural and conformational nuances dictated by these non-covalent interactions, which are pivotal for its application in enantioselective synthesis and pharmaceutical formulation.

Introduction to Hydrogen Bonding in Chiral Diols

Hydrogen bonding represents a critical class of non-covalent interaction where a hydrogen atom, covalently bonded to a highly electronegative atom (the donor, such as oxygen in a hydroxyl group), is attracted to another nearby electronegative atom (the acceptor).[1][2] In chiral diols like this compound, these interactions can be either intramolecular (within the same molecule) or intermolecular (between different molecules). The specific stereochemistry of the diol profoundly influences the geometry and stability of these bonds, thereby dictating the molecule's three-dimensional structure, physical properties, and its recognition capabilities in chiral environments.[3][4]

This compound is a C8 linear diol with two stereocenters. The hydroxyl groups are located at positions 3 and 6, classifying it as a 1,4-diol. This separation is crucial, as it allows the molecule to readily form a stable seven-membered ring via an intramolecular hydrogen bond.[5][6] Understanding the dynamics of this intramolecular bond versus its potential for intermolecular interactions is fundamental to harnessing this molecule as a chiral building block, ligand, or pharmaceutical excipient.[4][]

Theoretical Framework: Intramolecular vs. Intermolecular Bonding

The conformational landscape of 3,6-octanediol is dominated by the interplay between intramolecular and intermolecular hydrogen bonds.

-

Intramolecular Hydrogen Bonding: Computational studies on various alkane diols have shown that the stability of intramolecular hydrogen bonds increases as the hydroxyl groups become more separated, with 1,4, 1,5, and 1,6 diols showing a strong propensity for forming these internal bonds.[5][6] In this compound, the formation of an intramolecular hydrogen bond leads to a pseudo-cyclic, conformationally restricted structure. This pre-organized conformation is highly significant in applications like asymmetric catalysis, where a well-defined ligand structure is essential for high enantioselectivity.

-

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, intermolecular hydrogen bonds become prevalent, leading to the formation of dimers, oligomers, or extended networks.[8] These interactions are responsible for physical properties such as its melting point (49-53 °C) and boiling point (240.8 °C).[4][] In the context of drug development, the ability to act as both a hydrogen bond donor and acceptor is key to its function as a solubilizing agent and stabilizer for active pharmaceutical ingredients (APIs).[4][9]

The logical relationship between the type of hydrogen bonding and its molecular implications is outlined below.

Figure 1: Influence of Hydrogen Bonding on Diol Properties.

Experimental and Computational Characterization

A multi-faceted approach combining spectroscopic analysis and computational modeling is required to fully characterize the hydrogen bonding in this compound.

Spectroscopic Techniques

3.1.1 Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy

IR spectroscopy is a primary tool for detecting hydrogen bonding. The O-H stretching vibration is highly sensitive to its environment. A "free" (non-hydrogen-bonded) hydroxyl group exhibits a sharp absorption band at higher wavenumbers, while a hydrogen-bonded hydroxyl group shows a broader, red-shifted (lower wavenumber) band.[1][10]

VCD spectroscopy extends this analysis into the chiral domain, measuring the differential absorption of left and right circularly polarized infrared light.[11][12] For a chiral molecule like this compound, VCD is exceptionally sensitive to the three-dimensional arrangement of atoms and can provide definitive information on the preferred solution-state conformation and the nature of the intramolecular hydrogen bond.[13][14][15]

Table 1: Representative IR Frequencies for Hydroxyl Groups

| O-H Group State | Typical Wavenumber (cm⁻¹) | Band Shape |

|---|---|---|

| Free (non-bonded) | ~3600 - 3650 | Sharp |

| Intramolecular H-Bonded | ~3400 - 3550 | Broader, Red-Shifted |

| Intermolecular H-Bonded | ~3200 - 3400 | Broad |

Note: Values are typical and can vary based on solvent and concentration.

Experimental Protocol: IR/VCD Analysis of this compound

-

Sample Preparation: Prepare a series of solutions of this compound in a non-polar solvent (e.g., CCl₄ or CDCl₃) at varying concentrations, from highly dilute (~0.1 mM) to more concentrated (~10 mM). The use of a non-polar solvent minimizes competing hydrogen bonds with the solvent.

-

Data Acquisition (IR): Using a Fourier Transform Infrared (FTIR) spectrometer, acquire spectra for each concentration in the O-H stretching region (4000-3000 cm⁻¹). Use a cell with an appropriate path length to obtain adequate signal intensity.

-

Data Acquisition (VCD): Using a VCD spectrometer, acquire both IR and VCD spectra for the samples. Data acquisition for VCD typically requires longer scan times than conventional IR to achieve a sufficient signal-to-noise ratio.

-

Analysis:

-

In the dilute solution spectra, the presence of a band around 3400-3550 cm⁻¹ is indicative of the intramolecularly hydrogen-bonded conformer. A smaller, sharper peak near 3600 cm⁻¹ would indicate a population of a conformer with a free OH group.

-

As concentration increases, the appearance and growth of a broad band around 3200-3400 cm⁻¹ will signify the formation of intermolecular hydrogen bonds.

-

The VCD spectrum will show characteristic positive and/or negative bands (a bisignate couplet is common) corresponding to the O-H stretching modes. The sign and intensity of these bands are directly related to the absolute configuration and the dominant conformation.

-

-

Computational Correlation: Compare the experimental IR and VCD spectra with spectra predicted from computational models (e.g., DFT) for different possible conformers to confirm the dominant structure in solution.[11]

3.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is another powerful method for studying hydrogen bonding. The chemical shift of the hydroxyl proton (O-H) is highly dependent on its electronic environment.[16]

-

Chemical Shift: Protons involved in hydrogen bonds are deshielded and resonate at a higher chemical shift (further downfield). Intramolecularly bonded protons typically appear at a chemical shift intermediate between free and intermolecularly bonded protons.

-

Concentration Dependence: The chemical shift of intermolecularly bonded protons is highly dependent on concentration, while that of intramolecularly bonded protons is largely independent of concentration.

-

Chiral Derivatizing Agents: To analyze the enantiomeric purity and study the chiral recognition, a chiral derivatizing agent, such as a chiral boric acid, can be used. This agent reacts with the diol to form two diastereomeric esters, which will exhibit distinct signals in the ¹H NMR spectrum, allowing for clear differentiation.[17]

Table 2: Representative ¹H NMR Data for Hydroxyl Protons

| Proton Environment | Typical Chemical Shift (δ, ppm) | Linewidth | Concentration Dependence |

|---|---|---|---|

| Free OH | 1.0 - 2.0 | Sharp | Low |

| Intramolecular H-Bond | 2.5 - 5.0 | Often Broad | Very Low |

| Intermolecular H-Bond | 4.0 - 8.0+ | Broad | High |

Note: Values are highly dependent on solvent, temperature, and concentration.

Experimental Protocol: NMR Analysis of this compound

-

Concentration Study: Prepare a series of samples of the diol in a deuterated non-protic solvent (e.g., CDCl₃) at various concentrations. Acquire ¹H NMR spectra for each. Plot the chemical shift of the OH proton against concentration. A flat line indicates intramolecular bonding, while a steep dependence indicates intermolecular bonding.

-

Temperature Study: Acquire ¹H NMR spectra at various temperatures. Hydrogen bonds are dynamic, and increasing temperature can disrupt them, typically causing the OH proton signal to shift upfield.

-

Chiral Derivatization (optional): To a sample of racemic 3,6-octanediol in an NMR tube, add a chiral derivatizing agent (e.g., (R)- or (S)-Mosher's acid or a chiral boronic acid).[17] Acquire the ¹H NMR spectrum. The presence of two sets of signals for the resulting diastereomers confirms the ability of the agent to discriminate between the enantiomers. For enantiomerically pure this compound, only one set of signals will be observed.

Computational Modeling

Density Functional Theory (DFT) calculations are indispensable for understanding the conformational preferences and hydrogen bonding in diols.[5][16] By modeling the potential energy surface, researchers can identify stable conformers and the transition states between them.

Computational Protocol: DFT Analysis of this compound

-

Conformational Search: Perform a systematic conformational search to identify all low-energy minima on the potential energy surface.

-

Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm they are true minima (no imaginary frequencies) and to predict their IR and VCD spectra.

-

Energy Analysis: Calculate the relative electronic and Gibbs free energies of the conformers to predict their equilibrium populations at a given temperature.

-

Topological Analysis (AIM): Use the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the electron density topology. The presence of a bond critical point (BCP) between the donor hydrogen and the acceptor oxygen provides definitive theoretical evidence of a hydrogen bond.[5][6][16]

The following workflow illustrates the integrated approach to characterizing hydrogen bonding.

Figure 2: Workflow for H-Bond Characterization.

Relevance and Applications in Drug Development

The well-defined conformational structure of this compound, locked by its intramolecular hydrogen bond, makes it a valuable molecule in pharmaceutical science.

-

Chiral Building Block: In enantioselective synthesis, it serves as a chiral synthon.[3] Its rigid conformation allows for predictable stereochemical outcomes when it is incorporated into larger, more complex molecules. Breaking C-H bonds to functionalize such chiral molecules is a key strategy in modern drug development.[18]

-

Chiral Ligands: The two hydroxyl groups can be modified to create bidentate ligands that coordinate with metal catalysts. The fixed spatial relationship between the two coordination sites, enforced by the molecule's backbone and hydrogen bonding, is crucial for inducing high enantioselectivity in reactions like asymmetric hydrogenation or dihydroxylation.[3]

-

Pharmaceutical Excipient: In drug formulations, this compound can act as a moisturizer, humectant, and stabilizer.[4] Its ability to form intermolecular hydrogen bonds with both water and active pharmaceutical ingredients (APIs) can improve the solubility and stability of drug products.[4][8][19] The specific stereochemistry can influence crystal packing and prevent the crystallization of amorphous APIs.

The pathway from the fundamental properties of the diol to its advanced applications is shown below.

Figure 3: Application Pathway in Drug Development.

Conclusion

The hydrogen bonding characteristics of this compound are central to its chemical behavior and utility. The strong predisposition for forming a conformationally rigid, seven-membered ring via an intramolecular hydrogen bond makes it an excellent candidate for applications requiring precise stereochemical control, such as in asymmetric synthesis. Concurrently, its capacity for intermolecular hydrogen bonding underpins its use in pharmaceutical formulations. A thorough characterization using a combination of advanced spectroscopic techniques (IR, VCD, NMR) and high-level computational modeling provides the fundamental understanding required for its rational application in research and drug development.

References

- 1. jchemrev.com [jchemrev.com]

- 2. m.youtube.com [m.youtube.com]

- 3. (3S,6S)-3,6-Octanediol | 136705-66-3 | Benchchem [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1:1 complex formation with water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. stereoelectronics.org [stereoelectronics.org]

- 10. Theoretical study on the effect of intramolecular hydrogen bonding on OH stretching overtone decay lifetime of ethylene glycol, 1,3-propanediol, and 1,4-butanediol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 16. researchgate.net [researchgate.net]

- 17. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]

- 18. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 19. japtronline.com [japtronline.com]

Methodological & Application

Enantioselective Synthesis of (3R,6R)-3,6-Octanediol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,6R)-3,6-Octanediol is a C₂-symmetric chiral diol of significant interest as a versatile building block in asymmetric synthesis. Its stereodefined structure makes it a valuable precursor for the synthesis of chiral ligands, auxiliaries, and complex target molecules in the pharmaceutical and agrochemical industries. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound, focusing on two primary strategies: asymmetric reduction of the corresponding diketone and kinetic resolution of the racemic diol.

Introduction

The demand for enantiomerically pure compounds continues to grow, driven by the stringent requirements for stereospecificity in modern drug development and materials science. C₂-symmetric diols, such as this compound, are particularly sought after due to the predictable stereochemical outcomes they can induce in asymmetric transformations. The key challenge in their synthesis lies in the efficient and highly selective installation of the two stereogenic centers. This document outlines reliable methods to achieve this, providing researchers with the necessary details to reproduce these syntheses in their own laboratories.

Synthetic Strategies

Two principal and effective strategies for the enantioselective synthesis of this compound are:

-

Asymmetric Reduction of 3,6-Octanedione: This approach involves the direct conversion of the prochiral diketone into the desired chiral diol using a chiral catalyst and a reducing agent. This method is highly atom-economical and can provide high enantiomeric and diastereomeric purity in a single step.

-

Kinetic Resolution of Racemic 3,6-Octanediol: In this strategy, a racemic mixture of 3,6-octanediol is subjected to a reaction, typically an acylation, catalyzed by an enzyme (e.g., a lipase). The enzyme selectively acylates one enantiomer at a faster rate, allowing for the separation of the unreacted, enantiomerically enriched this compound from its acylated (3S,6S)-counterpart.

The logical workflow for selecting a synthetic approach is outlined below:

Asymmetric Synthesis of Chiral Diols: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral diols are pivotal structural motifs in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. The stereochemistry of the hydroxyl groups can profoundly influence the pharmacological and toxicological properties of these compounds. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiopure diols is a cornerstone of modern organic chemistry. This document provides detailed application notes and protocols for key asymmetric methods used to produce chiral 1,2-, 1,3-, and 1,4-diols.

Key Asymmetric Synthesis Methodologies

Several powerful strategies have emerged for the enantioselective synthesis of chiral diols. The choice of method often depends on the desired stereochemistry (syn or anti) and the substitution pattern of the target diol. This note will focus on the following widely employed and robust methods:

-

Sharpless Asymmetric Dihydroxylation: For the synthesis of syn-1,2-diols from alkenes.

-

Asymmetric Reduction of α-Hydroxy Ketones: Primarily featuring the Corey-Bakshi-Shibata (CBS) reduction for the synthesis of chiral 1,2-diols.

-

Asymmetric Aldol Reaction followed by Reduction: A versatile two-step approach for accessing both syn- and anti-1,3-diols.

-

Enzymatic Kinetic Resolution: A biocatalytic method for the separation of racemic diols.

Sharpless Asymmetric Dihydroxylation for syn-1,2-Diols

The Sharpless Asymmetric Dihydroxylation (AD) is a highly reliable and predictable method for the enantioselective synthesis of syn-1,2-diols from prochiral olefins.[1] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand and a stoichiometric co-oxidant.[1] Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, simplify the experimental procedure. AD-mix-α contains the dihydroquinine (DHQ) derived ligand (DHQ)₂PHAL, while AD-mix-β contains the dihydroquinidine (DHQD) derived ligand (DHQD)₂PHAL, providing access to either enantiomer of the diol product.[1][2]

Data Presentation

| Alkene Substrate | AD-mix | Yield (%) | e.e. (%) | Reference |

| (E)-Stilbene | β | 97 | 99 | [1] |

| 1-Decene | β | 95 | 97 | [1] |

| Styrene | β | 85 | 97 | [1] |

| α-Methylstyrene | β | 90 | 94 | [1] |

| (E)-3-Hexene | α | 75 | 88 | [1] |

| 1-Phenylcyclohexene | α | 92 | 99 | [1] |

Experimental Protocol: Asymmetric Dihydroxylation of (E)-Stilbene

Materials:

-

(E)-Stilbene

-

AD-mix-β[3]

-

tert-Butanol

-

Water

-

Methanesulfonamide (CH₃SO₂NH₂)

-

Sodium sulfite

-

Ethyl acetate

-

Brine

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (50 mL) and water (50 mL).

-

Add AD-mix-β (1.4 g per 1 mmol of alkene). Stir the mixture at room temperature until two clear phases form.

-

Cool the mixture to 0 °C in an ice bath.

-

Add methanesulfonamide (1 equivalent based on alkene).

-

Add (E)-stilbene (1 mmol) to the vigorously stirred mixture.

-

Continue stirring at 0 °C, monitoring the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 6-24 hours.

-

Once the reaction is complete, add solid sodium sulfite (1.5 g) and warm the mixture to room temperature. Stir for 1 hour.

-

Add ethyl acetate (50 mL) and stir for 10 minutes.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic layers and wash with 1 M NaOH (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to afford the chiral diol.

-

Determine the enantiomeric excess by chiral HPLC or by conversion to a diastereomeric derivative (e.g., Mosher's ester) and subsequent ¹H NMR analysis.

Logical Workflow for Sharpless Asymmetric Dihydroxylation

Caption: General workflow for Sharpless Asymmetric Dihydroxylation.

Asymmetric Reduction of α-Hydroxy Ketones for 1,2-Diols

The enantioselective reduction of α-hydroxy ketones provides a direct route to chiral 1,2-diols. Among the various methods available, the Corey-Bakshi-Shibata (CBS) reduction has proven to be a powerful and versatile tool.[4][5] This method employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (often proline-derived), and a borane source (e.g., BH₃·THF or BH₃·SMe₂).[4] The catalyst creates a chiral environment that directs the hydride delivery to one face of the ketone, resulting in high enantioselectivity.[6]

Data Presentation

| α-Hydroxy Ketone Substrate | CBS Catalyst | Reductant | Yield (%) | e.e. (%) | Reference |

| 2-Hydroxyacetophenone | (S)-Me-CBS | BH₃·THF | 95 | 97 | [6] |

| 1-Hydroxy-2-butanone | (R)-Me-CBS | BH₃·SMe₂ | 92 | 96 | [6] |

| 2-Hydroxy-1-phenyl-1-propanone | (S)-Me-CBS | BH₃·THF | 98 | 98 | [6] |

| 3-Hydroxy-2-butanone | (R)-Me-CBS | BH₃·THF | 89 | 95 | [6] |

Experimental Protocol: CBS Reduction of 2-Hydroxyacetophenone

Materials:

-

2-Hydroxyacetophenone

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)[7]

-

Borane-tetrahydrofuran complex (1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Brine

Procedure:

-

To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF (50 mL).

-

Cool the flask to 0 °C in an ice bath.

-

Add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents, e.g., 0.1 mmol for a 1 mmol scale reaction).

-

Slowly add the borane-THF complex (0.6 equivalents) to the catalyst solution and stir for 10 minutes at 0 °C.

-

In a separate flask, dissolve 2-hydroxyacetophenone (1 equivalent) in anhydrous THF (10 mL).

-

Add the solution of the α-hydroxy ketone dropwise to the catalyst-borane mixture over 30 minutes.

-

Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

-